2,2-Difluoroethylamine

Catalog No.
S774602
CAS No.
430-67-1
M.F
C2H5F2N
M. Wt
81.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethylamine

CAS Number

430-67-1

Product Name

2,2-Difluoroethylamine

IUPAC Name

2,2-difluoroethanamine

Molecular Formula

C2H5F2N

Molecular Weight

81.06 g/mol

InChI

InChI=1S/C2H5F2N/c3-2(4)1-5/h2H,1,5H2

InChI Key

OVRWUZYZECPJOB-UHFFFAOYSA-N

SMILES

C(C(F)F)N

Canonical SMILES

C(C(F)F)N

Synthesis:

Research efforts have been directed towards developing efficient methods for the synthesis of 2,2-difluoroethylamine. These methods typically involve the transformation of readily available starting materials, such as 2,2-difluoro-1-chloroethane, difluoroacetonitrile, 1,1-difluoro-2-nitroethane, or 2,2-difluoroethanol.

Applications:

2,2-Difluoroethylamine is primarily used as a chemical intermediate in the synthesis of various products, including:

  • Pharmaceuticals: 2,2-Difluoroethylamine can be used as a building block in the synthesis of various pharmaceutical compounds. However, due to its hazardous nature, it is not directly used in any approved drugs. []
  • Agrochemicals: 2,2-Difluoroethylamine can be used as a precursor in the synthesis of certain herbicides and insecticides. []
  • Other applications: 2,2-Difluoroethylamine may also find applications in the production of dyes, plastics, and other specialty chemicals. []

2,2-Difluoroethylamine is an organic compound characterized by the presence of two fluorine atoms and an amino group attached to a two-carbon ethyl chain. Its chemical formula is C2H6F2NC_2H_6F_2N, and it is known for its unique properties due to the presence of fluorine, which significantly influences its reactivity and biological activity. The compound exists primarily in the form of a hydrochloride salt, which enhances its solubility in polar solvents.

2,2-Difluoroethylamine itself is not widely studied for its biological activity. However, its derivatives can possess various functionalities depending on the molecule it is attached to. For example, difluoroethylamine derivatives incorporated into some insecticides might act by disrupting the insect's nervous system [].

  • Corrosivity: The presence of the amine group suggests potential mild corrosive properties. It is advisable to wear gloves and eye protection when handling the compound [].
  • Flammability: Data on flammability is not available, but as an organic compound, it is likely flammable. Standard fire safety practices should be followed.
  • Toxicity: Data on specific toxicity is not available. However, due to the presence of fluorine, it is advisable to handle it with care and avoid inhalation or ingestion.
, including:

  • Alkylation Reactions: 2,2-Difluoroethylamine can act as a nucleophile in alkylation reactions with electrophiles, forming secondary amines .
  • Formation of Difluorodiazoethane: It serves as a precursor for difluorodiazoethane, which is utilized in [3 + 2] cycloaddition reactions with electron-deficient alkenes .
  • Amidation: The compound can participate in amidation reactions to produce various amides, which are important in medicinal chemistry .

Research indicates that 2,2-difluoroethylamine exhibits significant biological activity. It has been explored for its potential as an amide isostere in inhibitors of cathepsin K, an enzyme implicated in various diseases such as osteoporosis and cancer . The fluorinated structure enhances the binding affinity and selectivity of these inhibitors compared to their non-fluorinated counterparts.

Several methods have been developed for synthesizing 2,2-difluoroethylamine:

  • Amination of Haloethane: A common method involves the reaction of 2,2-difluoro-1-chloroethane with ammonia at elevated temperatures (143-145 °C) using a molar ratio of 1:6. This process typically requires several hours to complete .
  • Alternative Approaches: Other synthetic routes include the selective reaction of 2,2-difluoro-1-haloethane compounds under milder conditions to minimize side reactions .

The applications of 2,2-difluoroethylamine are diverse:

  • Pharmaceuticals: It is employed in the synthesis of drug candidates due to its ability to modify biological activity through fluorination.
  • Agricultural Chemicals: The compound can be used in developing agrochemicals that require enhanced efficacy and stability.
  • Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials science.

Studies on the interactions of 2,2-difluoroethylamine with biological targets have revealed its potential as an inhibitor of certain enzymes. Its structural features allow it to engage effectively with active sites, leading to significant inhibition rates compared to non-fluorinated analogs. Further research into its interactions could provide insights into optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2,2-difluoroethylamine. Here are some notable examples:

Compound NameChemical FormulaKey Features
EthylamineC2H7NC_2H_7NSimple amine without fluorine; less reactive.
1,1-DifluoroethylamineC2H6F2NC_2H_6F_2NContains one fluorine atom; different reactivity profile.
TrifluoroethylamineC2H3F3NC_2H_3F_3NHigher fluorination; increased lipophilicity and biological activity.
2-FluoroethylamineC2H6FNC_2H_6FNContains one fluorine atom; lower reactivity than 2,2-difluoroethylamine.

Uniqueness

The uniqueness of 2,2-difluoroethylamine lies in its specific combination of two fluorine atoms attached to the same carbon atom adjacent to an amino group. This configuration enhances its reactivity and biological properties compared to other similar compounds, making it particularly valuable in pharmaceutical applications where fluorination can improve drug efficacy and selectivity.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (19.4%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (76.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (78.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (77.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

430-67-1

Wikipedia

Ethylamine, 2,2-difluoro-

Dates

Modify: 2023-08-15

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